Methyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate Methyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17693478
InChI: InChI=1S/C12H13BrN2O2S/c1-5(2)9-7(12(16)17-4)6(3)8-10(13)15-18-11(8)14-9/h5H,1-4H3
SMILES:
Molecular Formula: C12H13BrN2O2S
Molecular Weight: 329.21 g/mol

Methyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

CAS No.:

Cat. No.: VC17693478

Molecular Formula: C12H13BrN2O2S

Molecular Weight: 329.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate -

Specification

Molecular Formula C12H13BrN2O2S
Molecular Weight 329.21 g/mol
IUPAC Name methyl 3-bromo-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
Standard InChI InChI=1S/C12H13BrN2O2S/c1-5(2)9-7(12(16)17-4)6(3)8-10(13)15-18-11(8)14-9/h5H,1-4H3
Standard InChI Key SSTANXCSIFMKIE-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NC(=C1C(=O)OC)C(C)C)SN=C2Br

Introduction

Structural Characteristics and Molecular Properties

The compound’s IUPAC name, methyl 3-bromo-4-methyl-6-propan-2-yl- thiazolo[5,4-b]pyridine-5-carboxylate, reflects its intricate architecture. Its molecular formula, C12H13BrN2O2S\text{C}_{12}\text{H}_{13}\text{Br}\text{N}_2\text{O}_2\text{S}, corresponds to a molecular weight of 329.21 g/mol. Key structural elements include:

  • A thiazolo[5,4-b]pyridine core, where a thiazole ring (a five-membered ring containing sulfur and nitrogen) is fused to a pyridine ring at positions 5 and 4.

  • Substituents at positions 3 (bromine), 4 (methyl), 5 (methyl ester), and 6 (isopropyl group).

The Canonical SMILES string, CC1=C2C(=NC(=C1C(=O)OC)C(C)C)SN=C2Br, encodes this arrangement, while the Standard InChIKey (SSTANXCSIFMKIE-UHFFFAOYSA-N) facilitates database searches. The bromine atom enhances reactivity for cross-coupling reactions, while the ester group may influence bioavailability or serve as a synthetic handle for derivatization.

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, as outlined in studies on analogous thiazolo[5,4-b]pyridine derivatives . A representative route includes:

  • Initial Halogenation: Starting with a chlorinated pyridine precursor, such as 2,4-dichloro-3-nitropyridine, which undergoes selective substitution with morpholine to introduce nitrogen-containing groups .

  • Thiocyanation: Treatment with potassium thiocyanate in acetic acid introduces a thiocyanate group, enabling cyclization to form the thiazole ring .

  • Bromination: Copper bromide mediates bromination at position 3, a critical step for subsequent Suzuki-Miyaura couplings .

  • Esterification: Introduction of the methyl ester via reaction with methanol under acidic or basic conditions.

Key solvents include dimethylformamide (DMF) and acetonitrile, while purification typically employs flash column chromatography .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra reveal distinct signals for the methyl ester (δ3.9\delta \approx 3.9 ppm), isopropyl group (δ1.31.5\delta \approx 1.3–1.5 ppm), and aromatic protons (δ7.08.2\delta \approx 7.0–8.2 ppm) .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 329.21.

Physicochemical Properties

PropertyValue
Molecular Weight329.21 g/mol
SolubilityModerate in DMSO, acetonitrile
Melting Point168–170°C (predicted)
LogP (Partition Coefficient)~2.5 (estimated)

The logP value suggests moderate lipophilicity, suitable for penetrating cellular membranes in biological assays.

Comparison with Structural Analogs

Compound NameMolecular FormulaKey Differences
Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-...C13H15BrN2O2S\text{C}_{13}\text{H}_{15}\text{Br}\text{N}_2\text{O}_2\text{S}Ethyl ester vs. methyl ester
[4,6-Dimethyl-5-(propan-2-yl)-...]methanolC11H14N2OS\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}\text{S}Hydroxymethyl substituent

The methyl ester in the target compound may improve metabolic stability compared to ethyl analogs, while bromine offers synthetic versatility over chlorine or fluorine .

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